Benzyl(dimethyl)phosphane Benzyl(dimethyl)phosphane
Brand Name: Vulcanchem
CAS No.: 13954-37-5
VCID: VC4081254
InChI: InChI=1S/C9H13P/c1-10(2)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
SMILES: CP(C)CC1=CC=CC=C1
Molecular Formula: C9H13P
Molecular Weight: 152.17 g/mol

Benzyl(dimethyl)phosphane

CAS No.: 13954-37-5

Cat. No.: VC4081254

Molecular Formula: C9H13P

Molecular Weight: 152.17 g/mol

* For research use only. Not for human or veterinary use.

Benzyl(dimethyl)phosphane - 13954-37-5

Specification

CAS No. 13954-37-5
Molecular Formula C9H13P
Molecular Weight 152.17 g/mol
IUPAC Name benzyl(dimethyl)phosphane
Standard InChI InChI=1S/C9H13P/c1-10(2)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
Standard InChI Key WTHDANPEBBZWQC-UHFFFAOYSA-N
SMILES CP(C)CC1=CC=CC=C1
Canonical SMILES CP(C)CC1=CC=CC=C1

Introduction

Structural and Fundamental Characteristics of Benzyl(dimethyl)phosphane

Molecular Geometry and Bonding

The phosphorus atom in benzyl(dimethyl)phosphane adopts a pyramidal geometry, with bond angles approximating 98–102° between the P–C bonds . This configuration arises from the lone pair on phosphorus, which occupies one vertex of the tetrahedral arrangement. The benzyl group (C₆H₅CH₂–) introduces significant steric bulk compared to simpler alkylphosphines like trimethylphosphine, while the two methyl groups moderate electronic effects through their electron-donating inductive properties .

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl and benzyl groups. The ³¹P NMR chemical shift typically appears in the range of −15 to −25 ppm, consistent with tertiary phosphines . Infrared (IR) spectroscopy shows stretching frequencies for P–C bonds near 700–750 cm⁻¹, while the aromatic C–H stretches of the benzyl group are observed at 3000–3100 cm⁻¹ .

Synthesis and Purification Strategies

Classical Synthetic Routes

The earliest reported synthesis involves the reaction of benzylmagnesium bromide with dimethylphosphine chloride under inert conditions, yielding benzyl(dimethyl)phosphane in moderate yields :

C6H5CH2MgBr+ClP(CH3)2C6H5CH2P(CH3)2+MgBrCl\text{C}_6\text{H}_5\text{CH}_2\text{MgBr} + \text{ClP(CH}_3\text{)}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{P(CH}_3\text{)}_2 + \text{MgBrCl}

This method, while effective, requires stringent exclusion of moisture and oxygen due to the compound’s air sensitivity.

Modern Green Synthesis Approaches

Recent developments emphasize solvent-free or polyethylene glycol (PEG)-mediated reactions. For instance, potassium iodide (KI) and potassium carbonate (K₂CO₃) in PEG-400 facilitate the synthesis of benzyl phosphonates at room temperature, though analogous protocols for benzyl(dimethyl)phosphane remain an area of active research . These methods align with green chemistry principles by eliminating volatile organic solvents.

Physicochemical Properties

Thermal Stability and Phase Behavior

Benzyl(dimethyl)phosphane exists as a colorless liquid at room temperature, with decomposition observed above 150°C . While exact melting and boiling points remain unreported in the literature, its volatility is comparable to triphenylphosphine, requiring storage under nitrogen or argon atmospheres.

Solubility and Reactivity

The compound exhibits good solubility in nonpolar solvents like hexane and toluene but limited miscibility with polar aprotic solvents such as dimethylformamide (DMF). Its air sensitivity leads to rapid oxidation to benzyl(dimethyl)phosphine oxide :

C6H5CH2P(CH3)2+O2C6H5CH2P(O)(CH3)2\text{C}_6\text{H}_5\text{CH}_2\text{P(CH}_3\text{)}_2 + \text{O}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{P(O)(CH}_3\text{)}_2

Reactivity and Functional Applications

Role in Transition Metal Catalysis

Benzyl(dimethyl)phosphane serves as a ligand in palladium-catalyzed cross-coupling reactions. Comparative studies show that its bite angle (≈95°) enhances catalytic activity in benzylic alkylation reactions, outperforming bulkier ligands like DPPF in certain substrates . For example, in the alkylation of benzyl methyl carbonate with dimethyl malonate, palladium complexes with this ligand achieve yields exceeding 80% .

Comparative Analysis with Related Phosphines

CompoundStructureKey PropertiesApplications
Benzyl(dimethyl)phosphaneC₆H₅CH₂P(CH₃)₂Moderate steric bulk, air-sensitive liquidLigand design, radical chemistry
DimethylphenylphosphineC₆H₅P(CH₃)₂Lower steric hindrance, higher volatilitySmall-molecule catalysis
Triphenylphosphine(C₆H₅)₃PHigh stability, crystalline solidIndustrial catalysis, Staudinger reactions
Benzylphosphonic acidC₆H₅CH₂P(O)(OH)₂Water-soluble, acidic protonsCoordination polymers, drug delivery

This table underscores benzyl(dimethyl)phosphane’s unique balance of steric and electronic properties, making it indispensable in niche catalytic applications where both ligand flexibility and moderate electron donation are required .

Recent Advances and Future Directions

Emergent research focuses on derivatizing benzyl(dimethyl)phosphane for metal-organic frameworks (MOFs) and photovoltaic materials. The development of water-soluble analogs through sulfonation or quaternization reactions represents a promising avenue for biological applications . Additionally, computational studies using density functional theory (DFT) aim to predict its behavior in novel reaction environments, potentially unlocking applications in asymmetric catalysis.

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